molecular formula C8H9BrClN B12823395 (S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine

(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine

Cat. No.: B12823395
M. Wt: 234.52 g/mol
InChI Key: VSMZRZUTLAHOGD-YFKPBYRVSA-N
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Description

(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of both bromine and chlorine atoms on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 2-bromo-4-chlorobenzaldehyde.

    Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination. This involves the reaction of 2-bromo-4-chlorobenzaldehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent, to obtain the desired (S)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, advanced chiral separation techniques, such as simulated moving bed chromatography, may be employed for large-scale enantiomeric resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The amine group can be oxidized to form the corresponding imine or reduced to form secondary or tertiary amines.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or sodium hypochlorite.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions include substituted phenylamines, imines, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is employed in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies investigating the structure-activity relationships of amine-containing molecules.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or electrostatic interactions with the active site of the target molecule, modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Bromo-4-chlorophenyl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activity and selectivity.

    1-(2-Bromo-4-chlorophenyl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine group.

    1-(2-Bromo-4-chlorophenyl)ethan-1-thiol: A thiol analog with a sulfur atom replacing the amine group.

Uniqueness

(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both bromine and chlorine atoms on the phenyl ring

Properties

Molecular Formula

C8H9BrClN

Molecular Weight

234.52 g/mol

IUPAC Name

(1S)-1-(2-bromo-4-chlorophenyl)ethanamine

InChI

InChI=1S/C8H9BrClN/c1-5(11)7-3-2-6(10)4-8(7)9/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

VSMZRZUTLAHOGD-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)Br)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Br)N

Origin of Product

United States

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